1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties and potential biological activities .
Scientific Research Applications
1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Pyrrolizines: These compounds also feature a pyrrolidine ring and are investigated for their biological activities.
Prolinol derivatives: These compounds are structurally related and have potential therapeutic applications.
Uniqueness
1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridine rings. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Biological Activity
1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione, commonly referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, synthesis, and research findings, drawing from diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine core with oxo and pyridine substituents. Its molecular formula is C13H14N2O2, and it exhibits properties typical of pyrrolidine derivatives, including potential interactions with biological targets.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, particularly against multidrug-resistant strains of bacteria. For instance, a study identified pyrrolidine-2,3-dione compounds as effective inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, demonstrating significant antibacterial activity without cytotoxic effects at certain concentrations .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound Name | Target Bacteria | Inhibition (%) at 100 µM |
---|---|---|
Pyrrolidine-2,3-dione | Pseudomonas aeruginosa | 60% - 100% |
Compound A | Escherichia coli | 75% |
Compound B | Staphylococcus aureus | 80% |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related pyrrolidine compounds. Research has shown that certain analogues exhibit significant protective effects in animal models against seizures induced by pentylenetetrazol (PTZ). For example, a study reported that specific modifications to the pyrrolidine structure enhanced its anticonvulsant properties .
Table 2: Anticonvulsant Activity of Pyrrolidine Analogues
Compound Name | ED50 (mg/kg) | Activity Description |
---|---|---|
Compound C | 15 | Complete protection against seizures |
Compound D | 20 | Significant reduction in seizure duration |
Research indicates that the biological activity of these compounds may be attributed to their ability to interact with specific proteins and enzymes involved in bacterial cell wall synthesis and neural excitability. The presence of the pyridine moiety is thought to enhance binding affinity to target sites, thereby increasing efficacy.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of pyrrolidine derivatives were synthesized and screened for antibacterial activity. The lead compound demonstrated an IC50 value below 10 µM against Pseudomonas aeruginosa, indicating strong potential for development into a therapeutic agent for treating resistant infections.
Case Study 2: Neuropharmacological Evaluation
A neuropharmacological assessment was conducted using various pyrrolidine derivatives in rodent models. The results indicated that modifications at specific positions on the pyrrolidine ring significantly influenced anticonvulsant activity, suggesting a structure-activity relationship that could guide future drug development.
Properties
IUPAC Name |
1-[2-oxo-2-(3-pyridin-2-ylpyrrolidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13-4-5-14(20)18(13)10-15(21)17-8-6-11(9-17)12-3-1-2-7-16-12/h1-3,7,11H,4-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZSROYYZUSAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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